molecular formula C10H19N B14725282 (4R,9aS)-4-Methyloctahydro-2H-quinolizine CAS No. 5591-00-4

(4R,9aS)-4-Methyloctahydro-2H-quinolizine

Cat. No.: B14725282
CAS No.: 5591-00-4
M. Wt: 153.26 g/mol
InChI Key: NVAZQVKYKZTHQP-ZJUUUORDSA-N
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Description

(4R,9aS)-4-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the quinolizidine family, which is known for its presence in various natural alkaloids. These compounds often exhibit significant biological activities, making them of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,9aS)-4-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors. One common method involves the use of enaminones as intermediates. The enantioselective synthesis can be achieved through a series of steps, including protection-deprotection sequences and the use of chiral amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4R,9aS)-4-Methyloctahydro-2H-quinolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the degree of saturation in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

(4R,9aS)-4-Methyloctahydro-2H-quinolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,9aS)-4-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,9aS)-4-Methyloctahydro-2H-quinolizine include other quinolizidine alkaloids such as:

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This unique stereochemistry can make it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

CAS No.

5591-00-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4R,9aS)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10+/m1/s1

InChI Key

NVAZQVKYKZTHQP-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CCCC2

Canonical SMILES

CC1CCCC2N1CCCC2

Origin of Product

United States

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